Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate

Description

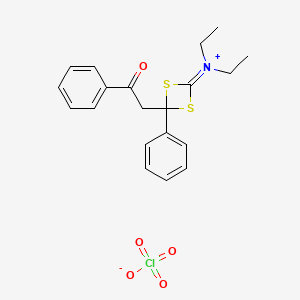

Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate is a quaternary ammonium salt characterized by a complex substituent on the nitrogen atom. The cation consists of an ethanaminium core (C₂H₅-N⁺-), with an ethyl group and a 1,3-dithietan-2-ylidene moiety as substituents. The 1,3-dithietan ring (a four-membered ring containing two sulfur atoms at positions 1 and 3) is further substituted at position 4 with a phenyl group and a 2-oxo-2-phenylethyl group. The counterion is perchlorate (ClO₄⁻), which is known for its strong oxidizing properties.

While the exact molecular formula requires detailed structural analysis, it can be approximated as C₂₀H₂₂NO₄S₂·ClO₄ based on the IUPAC name. Structural determination of such compounds typically employs crystallographic software like SHELX and WinGX .

Properties

CAS No. |

102732-66-1 |

|---|---|

Molecular Formula |

C20H22ClNO5S2 |

Molecular Weight |

456.0 g/mol |

IUPAC Name |

diethyl-(4-phenacyl-4-phenyl-1,3-dithietan-2-ylidene)azanium;perchlorate |

InChI |

InChI=1S/C20H22NOS2.ClHO4/c1-3-21(4-2)19-23-20(24-19,17-13-9-6-10-14-17)15-18(22)16-11-7-5-8-12-16;2-1(3,4)5/h5-14H,3-4,15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

KTXSBQNOMRLXNN-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](=C1SC(S1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)CC.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate typically involves multiple steps. The process begins with the preparation of the dithietane ring, followed by the introduction of the ethyl and phenylethyl groups. The final step involves the formation of the perchlorate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur compounds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dithietane chemistry.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate involves its interaction with molecular targets such as enzymes or receptors. The dithietane ring and other functional groups play a crucial role in these interactions, affecting the compound’s reactivity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Note: Molecular weight for the target compound is estimated based on its derived formula.

Key Observations:

Substituent Complexity: The target compound’s 1,3-dithietan ring is unique among analogs, which typically feature simpler ether, ester, or thioether substituents . This ring system may confer redox activity or conformational rigidity.

Counterion Effects :

- The perchlorate counterion distinguishes the target from chloride-based analogs. Perchlorate salts generally exhibit higher solubility in polar aprotic solvents but require careful handling due to explosive tendencies . Chloride salts (e.g., ) are more stable and widely used in pharmaceuticals.

Hypothetical Applications: The dithietan ring’s electronic properties suggest utility in conductive polymers or catalysts, akin to sulfur-containing monomers in polyimide synthesis . Analogs with aryl ether groups (e.g., ) are often employed in agrochemicals, but the target’s complex structure may limit such applications.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves multi-step reactions, including cyclization of dithietane rings and subsequent quaternization with perchlorate. Key steps include:

- Cyclization: Formation of the 1,3-dithietane ring via sulfur-mediated coupling under anhydrous conditions (e.g., using Lawesson’s reagent or thiourea derivatives).

- Quaternization: Reaction of the tertiary amine intermediate with perchloric acid to form the perchlorate salt.

Intermediates are characterized using FT-IR (to confirm C=S and S-S stretching vibrations at ~600–700 cm⁻¹) and high-resolution mass spectrometry (HRMS) to verify molecular ions .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Essential for resolving the dithietane ring geometry and perchlorate coordination. SHELXL is commonly used for refinement, leveraging anisotropic displacement parameters to model disorder in the perchlorate anion .

- ¹H/¹³C NMR: Assignments focus on distinguishing ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.0–3.5 ppm for CH₂) and aromatic protons (δ ~7.0–7.8 ppm).

- Elemental analysis: Validates stoichiometry, particularly for sulfur and chlorine content .

Advanced: How can structural ambiguities (e.g., disorder in the perchlorate anion) be resolved computationally?

Methodological Answer:

Disorder in the perchlorate anion or dithietane ring can be addressed using:

- Twinning analysis in SHELXL: Apply the

TWINandBASFcommands to model merohedral twinning. - Flack’s x parameter: Preferable to Rogers’ η for enantiomorph-polarity determination in non-centrosymmetric structures to avoid false chirality assignments .

- DFT geometry optimization: Compare experimental bond lengths/angles with theoretical values (e.g., using Gaussian or ORCA) to validate the refinement .

Advanced: How should researchers design experiments to investigate potential biological interactions of this compound?

Methodological Answer:

- Target identification: Use molecular docking (e.g., AutoDock Vina) to predict binding to sulfur-binding enzymes (e.g., cysteine proteases) or redox-active receptors.

- In vitro assays:

- Enzyme inhibition: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., papain inhibition using Z-Phe-Arg-AMC substrate).

- Redox activity: Quantify reactive oxygen species (ROS) generation using DCFH-DA probes in cellular models.

- Comparative studies: Include structural analogs (e.g., dithiolane or disulfide derivatives) to isolate the dithietane ring’s contribution to activity .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- Cross-validation: For NMR vs. SCXRD discrepancies (e.g., unexpected diastereotopicity), use variable-temperature NMR to probe dynamic effects.

- Hirshfeld surface analysis: Maps close contacts in the crystal lattice to identify intermolecular interactions (e.g., ClO₄⁻⋯H-C hydrogen bonds) that may distort solution-phase geometry .

- Solid-state NMR: Compare with solution-phase data to distinguish static vs. dynamic disorder .

Basic: What safety protocols are essential when handling perchlorate salts during synthesis?

Methodological Answer:

- Explosivity mitigation: Avoid grinding or heating dry perchlorate salts; maintain wet conditions during isolation.

- Ventilation: Use fume hoods with HEPA filters to capture perchlorate aerosols.

- Waste disposal: Neutralize with reducing agents (e.g., sodium sulfite) before aqueous disposal .

Advanced: What strategies optimize yield in the quaternization step with perchloric acid?

Methodological Answer:

- Counterion exchange: Pre-form the amine hydrochloride salt before reacting with perchloric acid to avoid competing anions.

- Solvent selection: Use polar aprotic solvents (e.g., acetonitrile) to stabilize the ionic intermediate.

- Stoichiometry control: Employ a 10% excess of HClO₄ to drive the reaction to completion, confirmed by pH titration .

Advanced: How can computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.